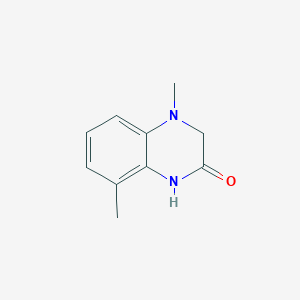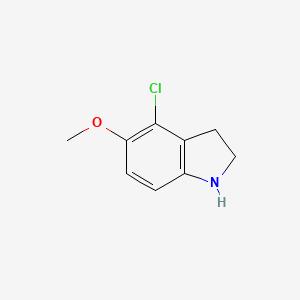
1-Ethoxy-4-ethyl-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-4-ethyl-2-methoxybenzene is an organic compound with the molecular formula C11H16O2 It is a derivative of benzene, featuring ethoxy, ethyl, and methoxy substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-ethyl-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the substitution of hydrogen atoms on the benzene ring with ethoxy, ethyl, and methoxy groups. The reaction typically proceeds in two steps:
Methoxylation and Ethoxylation: Methoxy and ethoxy groups can be introduced using methanol (CH3OH) and ethanol (C2H5OH) respectively, in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxy-4-ethyl-2-methoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of iron (Fe) as a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-Ethoxy-4-ethyl-2-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mécanisme D'action
The mechanism of action of 1-ethoxy-4-ethyl-2-methoxybenzene involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile, attacking electrophilic species. The presence of ethoxy, ethyl, and methoxy groups can influence the reactivity and orientation of these reactions.
Molecular Targets and Pathways:
Electrophilic Species: The compound can react with electrophiles such as halogens and nitronium ions.
Pathways: The reactions typically proceed through the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.
Comparaison Avec Des Composés Similaires
1-Ethoxy-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-Methoxy-4-ethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Ethoxy-2-methoxybenzene: Similar structure but with different positions of the ethoxy and methoxy groups.
Uniqueness: 1-Ethoxy-4-ethyl-2-methoxybenzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and physical properties. The combination of ethoxy, ethyl, and methoxy groups provides a distinct set of characteristics that differentiate it from other benzene derivatives.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1-ethoxy-4-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C11H16O2/c1-4-9-6-7-10(13-5-2)11(8-9)12-3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
FUXQOPCFSOIUQB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)OCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl furo[2,3-c]pyridine-5-carboxylate](/img/structure/B11910958.png)
![3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11910980.png)


![5-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B11910992.png)
![2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11910997.png)



![7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911030.png)
![N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine](/img/structure/B11911033.png)

